Sodium hexachloroiridate(III) hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

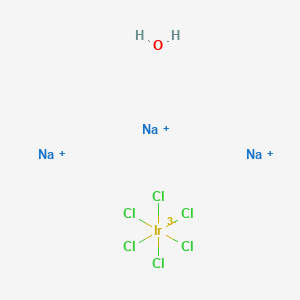

Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na₃IrCl₆·xH₂O. It is a crystalline solid that appears as a greenish-brown powder. This compound is known for its solubility in water and its use in various chemical applications .

Méthodes De Préparation

Sodium hexachloroiridate(III) hydrate can be synthesized through several methods:

Reduction of Sodium Hexachloroiridate(IV): This method involves the reduction of sodium hexachloroiridate(IV) using reducing agents such as iron(II), oxalate, or hydrogen sulfide.

Direct Reaction: Another method involves heating iridium metal with sodium chloride and chlorine gas.

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

Analyse Des Réactions Chimiques

Sodium hexachloroiridate(III) hydrate undergoes various chemical reactions:

Dehydration: It gets dehydrated at 110°C and reversibly decomposes at 550°C.

Oxidation: In the presence of air at 450°C, it gets oxidized to form iridium dioxide, sodium chloride, and chlorine gas.

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form hydrogen hexachloroiridate(III).

Reaction with Ammonia: It reacts with ammonia water in a sealed tube at 145°C to form hexammineiridium(III) chloride.

Applications De Recherche Scientifique

Sodium hexachloroiridate(III) hydrate has several applications in scientific research:

High-Performance Liquid Chromatography (HPLC): It is used as a reagent for the analysis of peptides and proteins.

Material Science: It is used in the preparation of iridium-based materials and compounds for various technological applications.

Mécanisme D'action

The mechanism of action of sodium hexachloroiridate(III) hydrate involves its ability to act as a source of iridium ions in chemical reactions. These iridium ions can participate in various catalytic processes, facilitating the transformation of reactants into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Sodium hexachloroiridate(III) hydrate can be compared with other similar compounds such as:

Sodium hexachloroiridate(IV): This compound has a higher oxidation state of iridium and different reactivity.

Sodium hexachlororhodate(III): This compound contains rhodium instead of iridium and exhibits different chemical properties and applications.

This compound is unique due to its specific reactivity and applications in catalysis and material science.

Activité Biologique

Sodium hexachloroiridate(III) hydrate, with the molecular formula Na₃IrCl₆·xH₂O, is a compound of iridium known for its applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for peptide and protein analysis. Beyond its utility as a reagent, this compound has garnered attention for its biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications.

- Molecular Weight : 473.89 g/mol (anhydrous)

- CAS Number : 123334-23-6

- Appearance : Crystalline solid

- Sensitivity : Moisture sensitive

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Cytotoxicity : Studies have shown that iridium complexes can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.

- Antimicrobial Properties : Some studies suggest that iridium compounds possess antimicrobial properties, potentially useful in treating infections caused by resistant bacterial strains.

- Antitumor Activity : Iridium-containing complexes have been investigated for their antitumor potential. They may interfere with cellular processes such as DNA replication and repair mechanisms.

Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Inorganic Biochemistry demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The study reported IC50 values indicating effective concentrations required to inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.3 |

This cytotoxicity is attributed to the compound's ability to induce oxidative stress through ROS generation, which disrupts cellular homeostasis and triggers apoptotic pathways.

Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of sodium hexachloroiridate(III) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Mechanisms

In a comparative study involving various metal complexes, sodium hexachloroiridate(III) was found to be more effective than platinum-based drugs in inducing apoptosis in certain cancer types. The study highlighted its ability to bind with DNA, leading to structural changes that inhibit replication.

Propriétés

IUPAC Name |

trisodium;hexachloroiridium(3-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIVDVTQZORNM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2IrNa3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718702 |

Source

|

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-23-6 |

Source

|

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Sodium hexachloroiridate(III) hydrate chosen as a probe molecule in these studies?

A: this compound (Na3[IrCl6]·xH2O) serves as a model redox-active compound in electrochemical studies. Its well-defined electrochemical behavior makes it suitable for evaluating the performance of modified electrodes. Both studies used this compound to assess the electron transfer capabilities of their novel electrode materials. This helps researchers understand how efficiently the modified electrodes can facilitate electron exchange during electrochemical measurements. [, ]

Q2: How do the modified electrodes discussed in the articles impact the electrochemical detection of this compound?

A: While the articles don't delve into specific results for this compound, they highlight that the modified electrodes demonstrate improved performance for detecting various analytes. The first article focuses on graphene-modified screen-printed electrodes (GN-SPEs) and emphasizes their sensitivity and reproducibility in detecting various molecules, including this compound. [] The second article explores η1‐Allypalladium complexes for modifying screen-printed electrodes, aiming to enhance sensitivity and selectivity for specific analytes like guanine. [] Although specific results for this compound aren't detailed, it's likely that the modifications impact its detection by influencing electron transfer kinetics, altering the electrode surface properties, and potentially improving signal-to-noise ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.